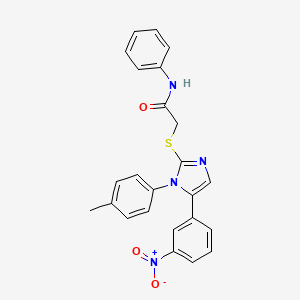

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3S/c1-17-10-12-20(13-11-17)27-22(18-6-5-9-21(14-18)28(30)31)15-25-24(27)32-16-23(29)26-19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKRMLSCKSORGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole core, followed by the introduction of the nitrophenyl and p-tolyl groups. The final step involves the formation of the thioether linkage and the acetamide group.

Imidazole Core Formation: The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

Introduction of Substituents: The nitrophenyl and p-tolyl groups are introduced via electrophilic aromatic substitution reactions.

Thioether Linkage Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Acetamide Group Formation: The final step involves the acylation of the thioether-imidazole derivative with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to an amino group under hydrogenation conditions.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the 2-position.

Acylation: The thioether linkage can be acylated to introduce various acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Acylation: Acyl chlorides or anhydrides are used in the presence of a base such as pyridine.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted imidazole derivatives.

Acylation: Formation of various acylated thioether derivatives.

Scientific Research Applications

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has several applications in scientific research:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.

Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with metal ions or other active site residues. The thioether linkage provides flexibility and can influence the overall conformation of the molecule.

Comparison with Similar Compounds

Similar Compounds

2-((5-(4-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: Similar structure but with a different position of the nitro group.

2-((5-(3-nitrophenyl)-1-(m-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: Similar structure but with a different position of the methyl group.

2-((5-(3-aminophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and p-tolyl groups, along with the thioether linkage and imidazole ring, provides a versatile platform for various applications in research and industry.

Biological Activity

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazole ring, a nitrophenyl group, and a thioether linkage, which contribute to its potential interactions with various biological targets. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation and palladium on carbon for reduction. The process often requires careful control of reaction conditions to achieve the desired purity and yield.

Key Steps in Synthesis:

- Formation of the Imidazole Ring: Utilizing precursors that contain both nitrophenyl and p-tolyl groups.

- Thioether Linkage Creation: Employing thioacetic acid or similar compounds to introduce the sulfur atom.

- Final Acetamide Formation: Reacting the intermediate with phenylacetyl chloride to yield the final product.

Biological Activities

The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism likely involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The imidazole and nitrophenyl groups are thought to enhance binding affinity to specific cancer-related targets.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against α-glucosidase, which is crucial in carbohydrate metabolism. Inhibitory assays have shown promising results with IC50 values indicating effective inhibition compared to standard drugs like acarbose.

| Biological Activity | IC50 Value (µM) | Reference Compound |

|---|---|---|

| α-Glucosidase Inhibition | 60.03 ± 0.82 | Acarbose (750 µM) |

The mechanism by which this compound exerts its biological effects involves several pathways:

Molecular Targets:

- Enzymes: The compound interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptors: It may modulate receptor functions, influencing cellular signaling pathways.

Pathways Involved:

The compound's activity may involve oxidation-reduction reactions and interactions with specific protein targets, leading to altered cellular responses.

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy Study: A study evaluated its antimicrobial properties against various bacterial strains, demonstrating effective inhibition at low concentrations.

- Anticancer Research: Another investigation focused on its effects on human cancer cell lines, revealing a dose-dependent decrease in cell viability and induction of apoptosis.

- Enzyme Inhibition Analysis: A comparative study assessed its α-glucosidase inhibitory potential against other imidazole derivatives, highlighting its superior efficacy in certain structural configurations.

Q & A

Basic: How can synthesis conditions for 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide be optimized?

Answer:

Optimization involves selecting solvent systems (e.g., tert-butanol/water mixtures), catalysts (e.g., Cu(OAc)₂ for 1,3-dipolar cycloadditions), and reaction times (6–8 hours at room temperature) . Key steps include monitoring via TLC (hexane:ethyl acetate solvent systems) and purification via recrystallization (ethanol). Variations in substituent reactivity (e.g., nitro groups) may require adjusted stoichiometry or temperature .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., –NH at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹, nitro groups at ~1500 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., triazole protons at δ 8.36 ppm, aromatic substituent patterns) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359 vs. observed 404.1348) .

Basic: What reaction mechanisms are involved in synthesizing the imidazole-thioacetamide core?

Answer:

The synthesis typically employs 1,3-dipolar cycloaddition between azides (e.g., 2-azido-N-phenylacetamide) and alkynes (e.g., propargyl ether derivatives) under Cu(I) catalysis . Thioacetamide formation involves nucleophilic substitution (e.g., 2-chloroacetamide reacting with imidazole-2-thiols in the presence of K₂CO₃) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Answer:

- Substituent Variation : Replace the 3-nitrophenyl or p-tolyl groups with electron-withdrawing/donating moieties (e.g., fluoro, bromo) to assess bioactivity changes .

- Bioisosteric Replacement : Swap the thioacetamide linker with triazole or thiazole groups to modulate pharmacokinetics .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-1/2 .

Advanced: What methodologies are used to evaluate biological activity?

Answer:

- In Vitro Assays : COX-1/2 inhibition assays (IC₅₀ determination) .

- Molecular Docking : Simulate interactions with active sites (e.g., aligning with reference ligands like acarbose) .

- ADMET Profiling : Use SwissADME to predict absorption, metabolism, and toxicity .

Advanced: How can computational modeling guide the design of derivatives?

Answer:

- Docking Studies : Identify key binding residues (e.g., hydrogen bonding with COX-2’s Tyr385) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

Advanced: How should researchers resolve contradictions in reported biological data?

Answer:

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., enzyme concentration, pH).

- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results .

- Statistical Analysis : Apply ANOVA to evaluate significance of observed differences (e.g., randomized block designs with split plots) .

Basic: What solvent systems are optimal for intermediate purification?

Answer:

- Recrystallization : Ethanol for azide intermediates ; ethyl acetate/hexane for triazole derivatives .

- Extraction : Ethyl acetate (3 × 20 mL) for liquid products, followed by Na₂SO₄ drying .

Advanced: How can degradation pathways be analyzed under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, H₂O₂) .

- LC-MS/MS : Identify degradation products (e.g., imidazole ring cleavage or nitro group reduction) .

Advanced: What strategies enhance pharmacological profiling?

Answer:

- Metabolite Identification : Use liver microsomes to detect phase I/II metabolites .

- In Vivo Efficacy : Test in murine inflammation models (e.g., carrageenan-induced paw edema) with dose escalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.